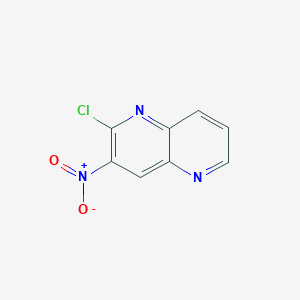

2-Chloro-3-nitro-1,5-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

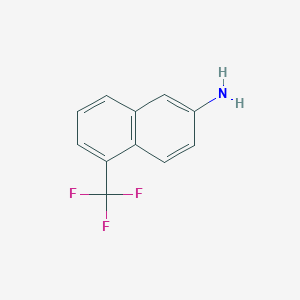

2-クロロ-3-ニトロ-1,5-ナフチリジンは、ナフチリジン類に属する複素環式化合物です。これらの化合物は、窒素原子を含む融合環系を特徴としています。ナフチリジン環にクロロとニトロの両方の置換基が存在することは、この化合物を様々な化学的および生物学的用途にとって特に興味深いものとしています。

2. 製法

合成経路と反応条件: 2-クロロ-3-ニトロ-1,5-ナフチリジンの合成は、通常、2-クロロ-3,5-ジアミノピリジンと適切な試薬との反応によって行われます。 一般的な方法の1つには、ヘキサフルオロアセチルアセトンとモンモリロナイトK10を触媒として使用する方法があり、目的のナフチリジン誘導体を黄色の固体として得ることが出来ます .

工業的製法: 2-クロロ-3-ニトロ-1,5-ナフチリジンの具体的な工業的製法は広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含みます。これは、連続フロー反応器と高度な精製技術の使用を含みます。

3. 化学反応解析

反応の種類: 2-クロロ-3-ニトロ-1,5-ナフチリジンは、以下を含む様々な化学反応を起こします。

置換反応: クロロ基は求核剤によって置換され、様々な誘導体の生成につながります。

還元反応: ニトロ基は、適切な条件下でアミノ基に還元されます。

一般的な試薬と条件:

置換: アルキルハライドと塩基は、置換反応に一般的に使用されます。

還元: 触媒水素化または塩酸などの酸性媒体中の塩化スズ(II)などの還元剤の使用。

主な生成物:

置換生成物: N-アルキル置換ナフチリジン。

還元生成物: ナフチリジンのアミノ誘導体。

4. 科学研究における用途

2-クロロ-3-ニトロ-1,5-ナフチリジンは、科学研究において幅広い用途を有しています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗癌作用を含む、潜在的な生物活性について調査されています。

医学: その独特の構造的特徴のために、創薬のための潜在的なリード化合物として探求されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst, yielding the desired naphthyridine derivative as a yellowish solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 2-Chloro-3-nitro-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Substitution: Alkyl halides and bases are commonly used for substitution reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

Major Products:

Substitution Products: N-alkyl substituted naphthyridines.

Reduction Products: Amino derivatives of naphthyridine.

科学的研究の応用

2-Chloro-3-nitro-1,5-naphthyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.

作用機序

2-クロロ-3-ニトロ-1,5-ナフチリジンの作用機序は、主に生物学的巨大分子と相互作用する能力に基づいています。ニトロ基は、DNAやタンパク質と相互作用する可能性のある反応性中間体を形成するように生体還元される可能性があります。これは、様々な生物学的効果をもたらします。クロロ基は、生体分子中の求核性部位と共有結合的に結合することもでき、その活性をさらに高めます。

類似の化合物:

- 2-クロロ-3-ニトロ-1,8-ナフチリジン

- 2-クロロ-3-ニトロキノリン

- 2-クロロ-3-ニトロピリジン

比較: 2-クロロ-3-ニトロ-1,5-ナフチリジンは、その特定の環構造とクロロ基とニトロ基の位置のためにユニークです。 アナログと比較して、それは異なる反応性と生物活性を示し、様々な用途のための貴重な化合物となっています .

類似化合物との比較

- 2-Chloro-3-nitro-1,8-naphthyridine

- 2-Chloro-3-nitroquinoline

- 2-Chloro-3-nitropyridine

Comparison: 2-Chloro-3-nitro-1,5-naphthyridine is unique due to its specific ring structure and the position of the chloro and nitro groups. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .

特性

IUPAC Name |

2-chloro-3-nitro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCHWCGYMDITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503681 |

Source

|

| Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74919-33-8 |

Source

|

| Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)

![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)

![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)